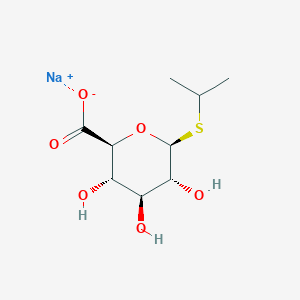

Isopropyl b-D-thioglucuronide sodium salt

Description

BenchChem offers high-quality Isopropyl b-D-thioglucuronide sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl b-D-thioglucuronide sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUAMHFDNNUCET-LTTPZWNQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Isopropyl beta-D-thioglucuronide sodium salt

High-Sensitivity GUS Induction: A Technical Guide to Isopropyl -D-thioglucuronide Sodium Salt

Executive Summary

Isopropyl

This unique property makes it an essential tool for enhancing the sensitivity of GUS-based assays .[1] By decoupling induction from detection, researchers can maximize enzyme production prior to substrate addition, significantly lowering the limit of detection (LOD) for E. coli in environmental samples, food safety testing, and reporter gene assays.[1]

Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | Isopropyl |

| Synonyms | IPTGlcA[1] · Na; Isopropyl 1-thio- |

| CAS Number | 208589-93-9 |

| Molecular Formula | |

| Molecular Weight | 274.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (>50 mg/mL); slightly soluble in methanol |

| Stability | Hygroscopic; stable at -20°C for >2 years if desiccated |

| pKa | ~3.2 (Carboxylic acid moiety) |

Structural Significance

The critical structural feature is the S-glycosidic linkage between the isopropyl group and the glucuronic acid moiety.[1] Unlike the O-glycosidic bond found in natural substrates (like glucuronides in bile), the C-S bond is resistant to hydrolysis by

Mechanism of Action: The uid Operon

The efficacy of IPTGlcA relies on its interaction with the uid operon regulatory machinery.[1] In wild-type E. coli, the uidA gene (encoding GUS) is negatively regulated by the UidR repressor .[1]

-

Repressed State: In the absence of glucuronides, UidR binds to the operator region upstream of uidA, blocking RNA polymerase.[1]

-

Induction: IPTGlcA enters the cell (facilitated by the UidB transporter or passive diffusion at high concentrations).[1]

-

Derepression: IPTGlcA binds to UidR, inducing a conformational change that releases the repressor from the DNA.[1]

-

Transcription: RNA polymerase transcribes uidA, leading to massive overproduction of the GUS enzyme.[1]

-

Persistence: Because IPTGlcA is not hydrolyzed, it does not act as a carbon source and remains bound to UidR, preventing re-repression.[1]

Diagram 1: The UidR Induction Pathway

Caption: Schematic of the uid operon regulation. IPTGlcA binds the UidR repressor, releasing the operator and allowing high-level expression of the GUS enzyme.[1]

Applications in Research & Diagnostics

A. Enhanced Detection of E. coli

In water quality testing (e.g., ISO 16649), the presence of E. coli is detected via GUS activity.[1] However, stressed cells or strains with low basal GUS expression can yield false negatives.[1]

-

Role of IPTGlcA: Adding 0.1 – 0.5 mM IPTGlcA to the recovery broth induces GUS expression even in metabolically stressed cells, ensuring that when the chromogenic substrate (e.g., X-Gluc) is added, the color change is rapid and distinct.[1]

B. GUS Reporter Gene Assays

Similar to IPTG for the lac operon, IPTGlcA is used to control expression in vectors where the uidA gene is driven by a uid operator-controlled promoter.[1] This allows for:

-

Tunable Expression: Varying IPTGlcA concentration modulates the level of GUS produced.[1]

-

Kinetic Studies: "Pulse-chase" experiments where induction is initiated at a specific time point.[1]

C. Crystallography & Structural Biology

IPTGlcA is used as a non-hydrolyzable ligand to co-crystallize

Experimental Protocol: High-Sensitivity GUS Assay

This protocol describes the use of IPTGlcA to boost sensitivity in a standard fluorometric GUS assay using 4-Methylumbelliferyl-β-D-glucuronide (4-MUG).[1]

Reagents Required

-

IPTGlcA Stock (100 mM): Dissolve 274 mg of Isopropyl

-D-thioglucuronide sodium salt in 10 mL of sterile ddH₂O. Filter sterilize (0.22 µm). Store at -20°C. -

Lysis Buffer: 50 mM NaPO₄ (pH 7.0), 10 mM

-mercaptoethanol, 0.1% Triton X-100, 1 mM EDTA.[1] -

Substrate Solution: 1 mM 4-MUG in Lysis Buffer.

-

Stop Solution: 0.2 M Na₂CO₃.

Step-by-Step Workflow

-

Culture Growth: Inoculate E. coli into LB broth. Incubate at 37°C until OD₆₀₀ reaches ~0.3 (early log phase).

-

Induction (The Critical Step):

-

Add IPTGlcA Stock to the culture to a final concentration of 0.5 mM (e.g., 5 µL stock per 1 mL culture).[1]

-

Note: Standard IPTG (galactoside) will NOT work here; ensure you are using the glucuronide.[1]

-

Incubate for 60–90 minutes at 37°C. This allows time for UidR derepression and GUS protein accumulation.[1]

-

-

Harvest & Lysis:

-

Pellet cells (4000 x g, 5 min). Discard supernatant.

-

Resuspend pellet in Lysis Buffer .[1] Incubate 15 mins at RT (or sonicate).

-

-

Reaction:

-

Mix 50 µL of Lysate with 450 µL of Substrate Solution (4-MUG) .

-

Incubate at 37°C.

-

-

Termination & Readout:

-

At time points (e.g., 10, 20, 30 min), transfer 100 µL of reaction to 900 µL Stop Solution .

-

Measure fluorescence: Ex 365 nm / Em 455 nm .

-

Diagram 2: Experimental Workflow

Caption: Workflow for IPTGlcA-enhanced GUS assay. Induction step ensures maximal enzyme presence before substrate addition.[1]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| High Background | Contamination or spontaneous hydrolysis of substrate | Ensure IPTGlcA stock is pure; check 4-MUG solution freshness.[1] Use a "No Lysate" control.[1] |

| No Induction | Incorrect Reagent | Verify reagent is Thioglucuronide , not Thiogalactoside (IPTG). They are not interchangeable.[1] |

| Low Signal | Permeability Issues | E. coliuidB mutants may not transport IPTGlcA efficiently.[1] Use higher concentration (1 mM) or permeabilize cells earlier.[1] |

| Precipitation | Sodium Salt Solubility | If stock precipitates at -20°C, warm to 37°C and vortex before use.[1] |

References

-

Cepham Life Sciences. (n.d.).[1] Isopropyl-beta-D-thioglucuronic acid, sodium salt - Product Specification. Retrieved from [Link]

-

Jefferson, R. A., et al. (1986).[1] "GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants."[1] Proceedings of the National Academy of Sciences, 83(22), 8447–8451.[1] (Foundational reference for GUS reporter system mechanics).

- ISO 16649-1:2018.Microbiology of the food chain — Horizontal method for the enumeration of beta-glucuronidase-positive Escherichia coli. (Standard citing GUS induction principles).

-

PubChem. (n.d.).[1] Isopropyl beta-D-thioglucuronide sodium salt - Compound Summary. Retrieved from [Link]

Role of Isopropyl beta-D-thioglucuronide as a gratuitous inducer

Technical Guide: Isopropyl -D-thioglucuronide (IPTGlcUA) as a Gratuitous Inducer[1]

Executive Summary

Isopropyl

Its primary role parallels that of IPTG in the lac operon: it binds to the specific repressor (UidR) to trigger gene expression without being degraded by the resulting enzyme.[1] This guide details the molecular mechanism, comparative biochemistry, and validated protocols for using IPTGlcUA to study hexuronide metabolism and control GUS-based reporter systems.[1]

Disambiguation Note: Do not confuse IPTGlcUA (Thioglucuronide, induces GUS) with IPTG (Thiogalactoside, induces

-Gal).[1] While they are chemically analogous and functionally similar, they target completely different operons (uid vs. lac).[1]

Molecular Mechanism of Action[1]

To understand the utility of IPTGlcUA, one must understand the regulation of the uid operon.[1] Unlike the lac operon, the uid operon exhibits a complex, dual-control mechanism involving two repressors: UidR and UxuR .[1]

The Gratuitous Nature

A "gratuitous inducer" initiates transcription but is not a substrate for the induced enzyme.[1]

-

Natural Substrates (e.g., Methyl

-D-glucuronide): Induce the operon but are hydrolyzed by -

IPTGlcUA: The glycosidic oxygen is replaced by sulfur.[1] The E. coli

-glucuronidase (GUS) cannot hydrolyze the C–S bond.[1] Consequently, the intracellular concentration of IPTGlcUA remains constant, maintaining continuous, high-level transcription.[1]

Mechanism of Induction[1][2]

-

Repression: In the absence of induction, the UidR repressor binds to the operator region (

) upstream of the uidA gene, blocking RNA polymerase.[1] -

Ligand Binding: IPTGlcUA enters the cell (via hexuronide permease or passive diffusion at high concentrations) and binds to UidR.[1]

-

Allosteric Shift: Binding causes a conformational change in UidR, reducing its affinity for the operator DNA.[1][2]

-

Derepression: UidR dissociates, allowing transcription of uidA.

Pathway Visualization

The following diagram illustrates the interaction between IPTGlcUA and the uid regulatory network.

Caption: Figure 1. Mechanism of gratuitous induction.[1][3][4][5] IPTGlcUA sequesters UidR, preventing repression without being degraded by the resulting GUS enzyme.[1]

Comparative Biochemistry

The choice of inducer critically affects experimental outcomes.[1] The table below contrasts IPTGlcUA with other common reagents.

| Feature | Isopropyl | Methyl | IPTG (Thiogalactoside) |

| Target Operon | uid (GUS) | uid (GUS) | lac (Beta-Gal) |

| Induction Type | Gratuitous (Non-hydrolyzable) | Semi-Gratuitous (Poor substrate) | Gratuitous |

| Stability | High (C–S bond) | Low/Medium (C–O bond) | High (C–S bond) |

| Metabolism | None | Slow hydrolysis by GUS | None |

| Primary Use | Steady-state kinetic studies of UidR; overexpression of uidA.[1] | General induction; wild-type metabolic studies.[1][3] | lac promoter induction (pET, pUC vectors).[1] |

| Co-Inducer | May require Mannonic Amide in WT strains | Requires Fructuronate/Mannonic Amide | None (usually) |

Critical Insight: Early studies (Novel & Rieger, 1973) utilized Thiophenyl-glucuronide as the reference gratuitous inducer.[1] The Isopropyl variant (IPTGlcUA) offers superior solubility and membrane permeability, analogous to the advantages of IPTG over thiophenyl-galactoside.[1]

Experimental Applications

Studying uid Regulation

Researchers use IPTGlcUA to decouple the expression of GUS from its metabolic activity.[1] This allows for the precise determination of:

-

Repressor Affinity: Calculating the

of UidR binding in vivo.[1] -

Promoter Strength: Quantifying maximum transcriptional output without the confounding variable of inducer degradation.[1]

Screening for GUS Activity

In bacterial identification (e.g., differentiating E. coli from other coliforms), IPTGlcUA can be used to upregulate the native uidA gene before applying a chromogenic substrate (like X-Gluc).[1]

Validated Protocol: Induction of uidA

This protocol is designed for the induction of the native uidA gene in E. coli K-12 derivatives.[1]

Reagents Required[1][2]

-

IPTGlcUA Stock (100 mM): Dissolve Isopropyl

-D-thioglucuronide (CAS 208589-93-9) in sterile ddH -

Culture Medium: M63 Minimal Medium (preferred to reduce catabolite repression) supplemented with glycerol (carbon source) and Casamino acids.[1]

-

Co-inducer (Optional): Mannonic amide (1 mM) may be required for maximal induction in wild-type strains due to the cooperative repression of UidR and UxuR.[1]

Step-by-Step Workflow

-

Inoculation: Inoculate 5 mL of M63 medium with a single colony of E. coli. Incubate overnight at 37°C with shaking (250 rpm).

-

Subculture: Dilute the overnight culture 1:50 into fresh medium. Incubate until OD

reaches 0.4–0.5 (mid-log phase).[1] -

Induction:

-

Experimental Group: Add IPTGlcUA to a final concentration of 1.0 mM .

-

Control Group: Add equal volume of sterile water.

-

-

Expression Phase: Incubate for 2–4 hours at 37°C.

-

Harvest: Centrifuge 1 mL of culture at 10,000 x g for 2 mins. Discard supernatant.

-

Assay: Resuspend pellet in lysis buffer and perform GUS assay (using p-Nitrophenyl

-D-glucuronide as substrate).

Workflow Diagram

Caption: Figure 2.[1] Standard workflow for gratuitous induction of GUS activity using IPTGlcUA.

References

-

Novel, G., & Rieger, M. (1973).[1] Regulation of

-glucuronidase synthesis in Escherichia coli K-12: Constitutive mutants affecting uidA and uidR.[1] Molecular and General Genetics. -

Blanco, C., Ritzenthaler, P., & Mata-Gilsinger, M. (1982).[1] Cloning and endonuclease restriction analysis of uidA and uidR genes in Escherichia coli K-12.[1] Journal of Bacteriology.

-

Jefferson, R. A., et al. (1986).[1]

-Glucuronidase from Escherichia coli as a gene-fusion marker.[1][7] Proceedings of the National Academy of Sciences. [1] -

PubChem Compound Summary. (n.d.). Isopropyl

-D-thiogalactopyranoside (Analogous Structure Reference). National Library of Medicine.[1] (Note: While IPTG is the galactoside, this record provides the structural basis for the thio-isopropyl linkage discussed).[1]

Sources

- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 2. Isopropyl-β-D-thiogalactopyranosid – Wikipedia [de.wikipedia.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Solved 5. (2.5pts) IPTG (Isopropyl | Chegg.com [chegg.com]

- 5. [Gratuitous induction of beta-glucuronidase of Escherichia coli K 12 and the double repression mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IPTG (Isopropyl Beta-D-Thiogalactoside) Inducer For Beta-Galactosidase Expression - Rockland Immunochemicals [bioscience.co.uk]

- 7. WikiGenes - uidA - beta-D-glucuronidase [wikigenes.org]

Precision Control of the uidA Locus: A Technical Guide to Thioglucuronide Induction

Executive Summary

This technical guide details the mechanistic and operational framework for inducing the Escherichia coliuidA gene (encoding

Part 1: The Mechanistic Basis of Induction

The uid operon represents a dual-control system regulated by specific repressor-operator interactions and global catabolite repression. Understanding this hierarchy is critical for experimental design.

The Regulatory Architecture

The uidA gene is controlled by the UidR repressor , a protein that exerts negative control over the operon.

-

Repression: In the absence of an inducer, UidR binds to two operator sites (

and -

Cooperative Binding: Effective repression often involves cooperative interactions between UidR and a secondary repressor, UxuR, or oligomerization of UidR itself, creating a DNA loop that sterically hinders RNA polymerase access.

-

Induction: Thioglucuronides (e.g., Methyl-1-thio-

-D-glucuronide) function as allosteric effectors. They bind to UidR, inducing a conformational change that reduces the repressor's affinity for the operator DNA (

The "Glucose Effect" (Catabolite Repression)

Crucially, the uidA promoter is cAMP-CRP dependent .

-

Mechanism: The Cyclic AMP Receptor Protein (CRP) must bind to the promoter to recruit RNA Polymerase.

-

The Trap: In the presence of glucose, intracellular cAMP levels drop, and CRP remains inactive. Even with high concentrations of thioglucuronide, induction will be negligible if glucose is present.

-

Solution: Protocols must utilize non-PTS (phosphotransferase system) sugars like glycerol or succinate as the carbon source to ensure high cAMP levels.

Pathway Visualization

The following diagram illustrates the transition from the Repressed State to the Induced State.

Figure 1: Molecular switch mechanism of the uidA operon. Thioglucuronides sequester UidR, exposing the operator for CRP-cAMP dependent transcription.

Part 2: Chemical Biology of Inducers

The choice of inducer dictates the kinetics of the experiment.

Why Thioglucuronides?

Natural inducers like glucuronate are metabolized by the very pathway they induce, leading to a transient "pulse" of expression. Thioglucuronides replace the ether oxygen with a sulfur atom, rendering the glycosidic bond resistant to

| Feature | Methyl- | Methyl-1-thio- |

| Role | Inducer & Substrate | Inducer Only |

| Metabolic Stability | Hydrolyzed by GUS | Stable (Non-hydrolyzable) |

| Induction Profile | Transient (stops upon depletion) | Sustained (Steady State) |

| Primary Application | Carbon source studies | Reporter assays, Overexpression |

| Typical Conc. | 1.0 - 5.0 mM | 0.5 - 1.0 mM |

Key Reagent:

-

Name: Methyl-1-thio-

-D-glucopyranosiduronic acid (MTGlcUA) or its sodium salt. -

Function: Binds UidR with

in the micromolar range, preventing operator re-binding.

Part 3: Experimental Protocol

This protocol is designed for kinetic induction in E. coli K-12 derivatives. It minimizes catabolite repression to ensure maximum sensitivity.

Reagents & Setup

-

Base Medium: M9 Minimal Salts.

-

Carbon Source: 0.4% (w/v) Glycerol (Avoid Glucose!).

-

Inducer Stock: 100 mM Methyl-1-thio-

-D-glucuronide (dissolved in water, filter sterilized). -

Assay Substrate: p-nitrophenyl-

-D-glucuronide (PNPG) for colorimetric readout.

Step-by-Step Workflow

-

Pre-Culture (The Washout):

-

Inoculate a single colony into LB medium. Grow overnight at 37°C.

-

Critical Step: Centrifuge 1 mL of overnight culture (5000 x g, 5 min). Discard supernatant to remove traces of glucose/LB. Resuspend pellet in M9 salts.

-

-

Inoculation:

-

Dilute resuspended cells 1:50 into fresh M9 + 0.4% Glycerol + Antibiotics.

-

Incubate at 37°C with shaking (250 rpm) until

reaches 0.4 - 0.5 (Mid-log phase).

-

-

Induction:

-

Split culture into "Control" (No inducer) and "Test".

-

Add Methyl-1-thio-

-D-glucuronide to the Test culture. -

Recommended Concentration: 1.0 mM (Final).

-

Note: 0.5 mM is often sufficient for wild-type UidR; 1.0 mM ensures saturation.

-

-

-

Expression Phase:

-

Continue incubation for 2 to 4 hours .

-

Validation: Monitor

to ensure the inducer is not toxic (thioglucuronides are generally non-toxic).

-

-

Harvest & Lysis:

-

Chill cells on ice to stop metabolism.

-

Lyse using permeabilization buffer (SDS/Chloroform) or sonication for the GUS assay.

-

Visual Workflow

Figure 2: Validated workflow for thioglucuronide induction. The wash step is essential to prevent catabolite repression.

Part 4: Troubleshooting & Validation

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low/No Induction | Catabolite Repression | Ensure no glucose is present. Switch to glycerol or succinate. |

| High Basal Level | Plasmid Copy Number | If uidA is on a high-copy plasmid, UidR titration occurs. Use a strain overexpressing UidR (e.g., uidR on a compatible plasmid) or a low-copy vector. |

| Slow Growth | Metabolic Burden | Thioglucuronides are not metabolized. If growth slows, it may be protein burden. Lower temperature to 30°C. |

| No Transport | uidB Mutation | The inducer must enter via the glucuronide permease (uidB). Ensure the strain is uidB+. |

Data Normalization (Miller Units)

To ensure trustworthiness of data, normalize GUS activity to cell density.

- : Absorbance of product (p-nitrophenol).

- : Scatter correction.

- : Reaction time (minutes).

- : Volume of culture used (mL).

- : Cell density.

References

-

Jefferson, R. A., Burgess, S. M., & Hirsh, D. (1986).

-Glucuronidase from Escherichia coli as a gene-fusion marker. Proceedings of the National Academy of Sciences, 83(22), 8447-8451. Link -

Wilson, K. J., et al. (1995). The gusBC genes of Escherichia coli encode a glucuronide transport system. Journal of Bacteriology, 174(22), 7120-7128. Link

-

Novel, M., & Novel, G. (1976).

-glucuronidase synthesis in Escherichia coli K-12: constitutive mutants specifically derepressed for uidA expression.[1] Journal of Bacteriology, 127(1), 406-417. Link -

Blanco, C., Ritzenthaler, P., & Mata-Gilsinger, M. (1986). Negative dominant mutations of the uidR gene in Escherichia coli: genetic proof for a cooperative regulation of uidA expression. Genetics, 112(2), 173-182. Link

- Liang, W. J., et al. (2005). Structure of the uidA expression control region. Journal of Bacteriology.

Sources

Difference between Isopropyl beta-D-thioglucuronide and natural glucuronides

Technical Guide: Isopropyl -D-thioglucuronide vs. Natural Glucuronides

A Comparative Analysis of Structural Stability, Enzymatic Interaction, and Pharmacological Utility

Executive Summary

This technical guide provides a rigorous analysis distinguishing Isopropyl

For researchers in drug metabolism and pharmacokinetics (DMPK) and structural biology, the distinction is critical:

-

Natural Glucuronides (

-linked) represent the body's primary detoxification output, susceptible to enzymatic hydrolysis by -

Isopropyl

-D-thioglucuronide (

Part 1: Structural & Chemical Fundamentals

The fundamental difference lies in the glycosidic linkage—specifically, the substitution of the exocyclic oxygen atom with a sulfur atom.

The Glycosidic Linkage: - vs. -

Natural glucuronides are acetals, whereas Isopropyl

| Feature | Natural Glucuronides ( | Isopropyl |

| Linkage Atom | Oxygen ( | Sulfur ( |

| Bond Length ( | ~1.41 Å | ~1.82 Å |

| Bond Energy | ~358 kJ/mol ( | ~272 kJ/mol ( |

| Leaving Group | ~16 (Alcohol) | ~10 (Thiol) |

| Hydrolytic Stability | Labile (Enzymatically cleaved) | Stable (Resistant to GUS cleavage) |

| Chemical Reactivity | Acyl glucuronides can undergo migration/protein adduction. | Chemically inert under physiological conditions. |

Mechanistic Implication of the Bond

While the

Part 2: Enzymatic Interaction & Signaling Pathways

Understanding the interaction between these molecules and

Natural Glucuronides: The Substrate Cycle

Natural glucuronides are formed by UDP-glucuronosyltransferases (UGTs) in the liver (Phase II metabolism) to facilitate excretion. However, upon reaching the gut, bacterial GUS hydrolyzes them, releasing the aglycone (parent drug) back into circulation. This is the Enterohepatic Circulation loop.

Isopropyl -D-thioglucuronide: The Competitive Blockade

The thio-analog binds to the GUS active site with high affinity but resists the hydrolytic step. It acts as a competitive inhibitor , effectively "jamming" the enzyme. This property is exploited to prevent the reactivation of toxic drug metabolites (e.g., SN-38 from Irinotecan).

Pathway Visualization

The following diagram illustrates the divergent fates of natural vs. thio-glucuronides within a biological system.

Caption: Comparative pathway analysis showing the recycling of natural O-glucuronides versus the inhibitory blockade established by Isopropyl

Part 3: Applications in Drug Development

Crystallography and Structural Biology

Because Isopropyl

-

Mechanism: It mimics the ground state of the substrate (

) without proceeding to the transition state.

Metabolic Stability Assays

In drug discovery, distinguishing between chemical instability (e.g., acyl glucuronide rearrangement) and enzymatic hydrolysis is difficult.

-

Usage: Spiking lysates with Isopropyl

-D-thioglucuronide blocks GUS activity specifically. If the metabolite still degrades, the instability is chemical (pH/temperature dependent), not enzymatic.

Differentiating from IPTG (Galactose)

Critical Note for Researchers: Do not confuse this compound with IPTG (Isopropyl

-

IPTG (Galactose): Induces lac operon (

-galactosidase). -

IPTG (Glucuronide): Inhibits

-glucuronidase. -

Validation: Always verify the C4 epimer stereochemistry (equatorial -OH for glucose/glucuronide vs. axial -OH for galactose).

Part 4: Experimental Protocol

Determination of Inhibition Constant (

This protocol defines the inhibition profile of the thio-analog against E. coli

Reagents & Setup

-

Enzyme: E. coli

-glucuronidase (recombinant or purified), diluted to 5 U/mL in Assay Buffer. -

Substrate:

-Nitrophenyl -

Inhibitor: Isopropyl

-D-thioglucuronide. Prepare stocks at 0, 10, 50, and 100 -

Buffer: 50 mM HEPES, pH 7.4, with 0.01% BSA (to prevent enzyme adsorption).

Workflow (Standardized)

-

Pre-incubation: In a 96-well clear plate, add 10

L of Inhibitor (various conc.) and 80 -

Initiation: Add 10

L of Substrate (pNPG) to start the reaction. -

Measurement: Monitor Absorbance at 405 nm (formation of

-nitrophenol) kinetically every 30 seconds for 20 minutes. -

Analysis: Plot Initial Velocity (

) vs. Substrate Concentration

Data Analysis (Dixon Plot)

To confirm the mode of inhibition (Competitive) and determine

-

Calculate

for each -

Plot

(y-axis) vs. -

Interpretation: For competitive inhibition, lines for different

will intersect in the second quadrant. The X-value of the intersection point corresponds to

Protocol Visualization

Caption: Step-by-step kinetic assay workflow for validating thioglucuronide inhibition constants.

References

-

Wallace, B. D., et al. (2010). "Alleviating Cancer Drug Toxicity by Inhibiting a Bacterial Enzyme." Science. 330(6005), 831-835. Link

- Significance: Establishes the structural basis of GUS inhibition by thioglucuronide-like analogs to prevent Irinotecan toxicity.

-

Nagar, S., & Remmel, R. P. (2006). "Uridine diphosphoglucuronosyltransferase pharmacogenetics and cancer." Oncogene. 25, 1659–1672. Link

- Significance: Comprehensive review of Natural Glucuronide form

-

Sigma-Aldrich (Merck).

-Glucuronidase." Technical Bulletin. Link- Significance: Standardized protocol for GUS activity measurement used as the basis for the inhibition assay described above.

-

Roberts, M. S., et al. (2002). "Enterohepatic circulation: physiological, pharmacokinetic and clinical implications." Clinical Pharmacokinetics. 41(10), 751-790. Link

- Significance: Defines the physiological pathway (EHC) that necessitates the use of stable glucuronide analogs for study.

-

Ritter, J. K. (2000). "Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions." Chemico-Biological Interactions. 129(1-2), 171-193. Link

- Significance: Details the reactivity and instability of n

Stability of Isopropyl beta-D-thioglucuronide sodium salt in solution

Stability of Isopropyl -D-thioglucuronide Sodium Salt in Solution

Executive Summary: The Criticality of Inducer Integrity

In the precise landscape of gene expression profiling and molecular screening, Isopropyl

However, "resistant to hydrolysis" does not equate to "indestructible." The stability of IPTGlcA in solution is often overestimated, leading to significant experimental variability. This guide dissects the physicochemical stability of IPTGlcA, delineating the boundaries between robust induction and silent degradation. It provides a self-validating framework for researchers to ensure their inducer stocks remain bioactive.

Chemical Basis of Stability

To master the handling of IPTGlcA, one must understand its molecular vulnerabilities. The compound consists of a glucuronic acid moiety linked to an isopropyl group via a sulfur atom.

The Thio-Glycosidic Advantage & Liability

-

Hydrolytic Resistance: The C–S bond is thermodynamically stable and kinetically inert to

-glucuronidase. This ensures the concentration of the inducer remains constant during the assay, a prerequisite for steady-state kinetic modeling. -

Oxidative Susceptibility: The sulfur atom is the "Achilles' heel." In aqueous solution, particularly in the presence of dissolved oxygen and light, the thioether linkage can undergo oxidation to form a sulfoxide and subsequently a sulfone .

-

Impact: Oxidized analogs often suffer from reduced affinity for the UidR repressor, leading to sub-optimal induction and false-negative results in high-throughput screens.

-

Hygroscopicity of the Sodium Salt

As a sodium salt, IPTGlcA is highly hygroscopic. In its solid state, absorption of atmospheric moisture initiates hydrolysis and aggregation. Once in solution, the primary degradation pathway shifts from hydrolysis to oxidation.

Solution Stability Profile & Data Summary

The following data summarizes the stability windows based on application experience and chemical kinetics of thioglycosides.

| Parameter | Condition | Stability Estimate | Risk Factor |

| Solvent | Molecular Grade Water (pH 6-7) | High | Acidic pH accelerates glycosidic cleavage; Alkaline pH promotes oxidation. |

| Temperature | -20°C (Frozen) | > 12 Months | Freeze-thaw cycles cause micro-precipitation and oxidative stress. |

| Temperature | 4°C (Refrigerated) | 2 - 4 Weeks | Slow oxidation occurs; microbial growth is a risk if not sterile. |

| Temperature | 25°C (Room Temp) | < 48 Hours | Rapid oxidation; potential thermal degradation. |

| Light | Ambient Lab Light | Low | Photo-oxidation of the sulfur atom. |

| Concentration | 100 mM Stock | High | Higher concentrations are generally more self-protective than dilute working solutions. |

Self-Validating Experimental Protocols

Do not rely on the "freshness" of the bottle date. Use this protocol to generate and validate your stock solutions.

Protocol A: Preparation of Master Stock (100 mM)

Objective: Create a sterile, stable stock solution minimized for oxidative damage.

-

Equilibration: Allow the desiccant-stored IPTGlcA bottle to reach room temperature before opening to prevent condensation.

-

Weighing: Weigh the calculated amount (MW: ~274.27 g/mol ) quickly to minimize moisture uptake.

-

Dissolution: Dissolve in degassed molecular biology grade water.

-

Why Degassed? Removing dissolved oxygen is the single most effective step to prevent sulfoxide formation.

-

-

Filtration: Sterilize using a 0.22

m PES or PVDF syringe filter .-

Caution: Do NOT autoclave. Thermal stress will degrade the thioglucuronide.

-

-

Aliquoting: Dispense into light-protective (amber) microtubes in single-use volumes (e.g., 1 mL or 500

L). -

Storage: Store immediately at -20°C.

Protocol B: The "Induction Check" (QC Workflow)

Before committing to a large-scale screen, validate your IPTGlcA stock against a known control or a fresh powder preparation.

-

Culture: Grow E. coli (GUS+ strain, e.g., K12 derivatives) to mid-log phase (OD600 ~ 0.4).

-

Induction: Split culture. Add existing IPTGlcA stock to Tube A and Freshly Prepared IPTGlcA to Tube B (Final conc: 0.5 - 1.0 mM). Leave Tube C uninduced.

-

Incubation: Incubate for 2-4 hours at 37°C.

-

Assay: Lyse cells and measure GUS activity using PNPG (colorimetric) or MUG (fluorometric).

-

Validation Criteria: If Tube A activity is < 90% of Tube B, discard the stock.

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the logic flow for handling IPTGlcA.

Figure 1: Critical Control Points in the Lifecycle of IPTGlcA Reagents.

Mechanistic Workflow: The UidR Induction Cycle

Understanding why stability matters requires visualizing the induction mechanism. If IPTGlcA degrades, the UidR repressor remains bound, silencing the gene.

Figure 2: The Mechanistic Impact of Inducer Quality on Gene Expression.

References

-

G-Biosciences. (n.d.). Isopropyl-β-D-thioglucuronic acid, sodium salt - Product Specification. Retrieved from [Link]

-

Jefferson, R. A., et al. (1986). "beta-Glucuronidase from Escherichia coli as a gene-fusion marker." Proceedings of the National Academy of Sciences, 83(22), 8447-8451. (Foundational text on GUS system induction). Retrieved from [Link]

Advanced Applications of Thioglucuronides in Molecular Biology

The following technical guide details the applications of thioglucuronides, emphasizing their role as metabolically stable analogs in gene regulation, transporter kinetics, and structural biology.

Technical Guide & Protocol Reference

Executive Summary

Thioglucuronides are S-glycosidic analogs of naturally occurring O-glucuronides, where the glycosidic oxygen is replaced by a sulfur atom. This single atomic substitution renders the bond highly resistant to hydrolysis by

For researchers and drug developers, thioglucuronides act as molecular anchors : they bind to specific biological targets (like the uidA repressor or MRP2 transporter) but refuse to be metabolized. This guide details their application in dissecting gene regulation, quantifying transporter kinetics without hydrolytic interference, and stabilizing enzyme-substrate complexes for crystallography.

Chemical Basis: The S-Glycosidic Advantage

The utility of thioglucuronides stems from the fundamental difference between the C-O and C-S bonds.

| Feature | O-Glucuronide (Natural) | S-Glucuronide (Synthetic) | Impact on Research |

| Bond Length | ~1.43 Å | ~1.82 Å | S-analog mimics the transition state or ground state but alters catalytic positioning. |

| Hydrolytic Stability | Susceptible to | Highly Resistant | Allows prolonged incubation in cellular assays without degradation. |

| Enzyme Affinity | Substrate ( | Competitive Inhibitor ( | Binds active site but blocks turnover; ideal for inhibition studies. |

| pKa of Aglycone | Variable (Phenols ~10) | Variable (Thiophenols ~6-7) | Lower pKa of thiols can enhance leaving group ability in chemical synthesis. |

Application I: Gene Regulation & The uidA System

In E. coli, the uidA gene encodes

Mechanism: Gratuitous Induction

Natural glucuronides induce GUS expression but are rapidly hydrolyzed, causing induction to cease once the substrate is consumed. Methyl-

-

Binding: It binds to the UidR repressor with high affinity.

-

Conformational Change: It causes UidR to dissociate from the operator.

-

Persistence: Because GUS cannot hydrolyze the S-linkage, the inducer concentration remains constant, maintaining constitutive expression for kinetic studies.

Visualization: uidA Regulatory Pathway

Caption: The thioglucuronide inducer binds UidR, derepressing the uidA gene. Unlike natural substrates, it is not degraded by the resulting enzyme, ensuring sustained induction.

Application II: Transporter Kinetics (MRP/OATP)

In drug development, Multidrug Resistance Proteins (MRPs, e.g., MRP2/ABCC2) actively transport glucuronide conjugates. A major experimental artifact in vesicular transport assays is the hydrolysis of O-glucuronide substrates by contaminating GUS, which leads to underestimation of transport rates.

Solution: Use 4-nitrophenyl-thio-

Protocol: Vesicular Transport Assay with Thioglucuronides

Objective: Determine

Materials:

-

Inverted membrane vesicles (overexpressing MRP2).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM sucrose, 10 mM MgCl

. -

Substrate: 4-nitrophenyl-thio-

-D-glucuronide (0.1 – 100 -

ATP Mix: 4 mM ATP (or AMP as negative control).

Step-by-Step Workflow:

-

Preparation: Thaw vesicles rapidly at 37°C; keep on ice.

-

Incubation:

-

Mix 20

L vesicles (50 -

Initiate with 20

L ATP Mix (Start Time). -

Incubate at 37°C for 5–10 minutes (linear range).

-

-

Termination: Add 200

L ice-cold Stop Buffer (PBS + 0.1% BSA) to arrest transport. -

Filtration: Rapidly filter through glass fiber filters (pre-soaked in BSA) using a vacuum manifold. Wash 3x with ice-cold buffer.

-

Quantification:

-

If radiolabeled: Scintillation counting.

-

If non-labeled: Lyse vesicles (1% SDS) and analyze lysate via LC-MS/MS (Targeting the nitrophenyl-thio-glucuronide parent mass).

-

Data Analysis:

Calculate Net Transport:

Application III: Structural Biology & Synthesis

Thioglucuronides are essential for capturing "Michaelis complexes" in X-ray crystallography. Because they bind the active site of GUS but are not cleaved, they allow researchers to solve the structure of the enzyme-substrate complex.

Synthesis Protocol: Phenyl-thio- -D-glucuronide

This protocol uses Lewis acid catalysis to install the thiol.

Reaction Scheme:

Detailed Steps:

-

Activation: Dissolve 1,2,3,4-tetra-O-acetyl-

-D-glucuronic acid methyl ester (1.0 equiv) in dry CH -

Coupling: Add Thiophenol (1.5 equiv). Cool to 0°C.[1]

-

Catalysis: Dropwise add Boron trifluoride diethyl etherate (BF

OEt -

Reaction: Stir at Room Temp for 2–4 hours. Monitor TLC (Hexane:EtOAc) for disappearance of starting material.

-

Workup: Quench with saturated NaHCO

. Extract with CH -

Deprotection: Dissolve crude residue in MeOH. Add 1M NaOH (pH > 10) to remove acetyl groups and hydrolyze the methyl ester. Stir 1 hour.

-

Purification: Neutralize with Amberlite IR-120 (H+) resin. Filter and lyophilize to obtain the final Phenyl-thio-

-D-glucuronide.

Experimental Workflow Visualization

Caption: Chemical synthesis workflow for generating stable thioglucuronide probes from commercial precursors.

References

-

GUS Regulation & Inducers

-

Transporter Kinetics (MRP2)

-

Thioglycoside Synthesis

-

Structural Biology (GUS Inhibition)

-

General Glucuronide Properties

-

Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 806-848. Link

-

Sources

- 1. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ≥98% (HPLC), Chromogenic β-glucuronidase substrate, solid | Sigma-Aldrich [sigmaaldrich.com]

- 3. p -Nitrophenyl-b-D-glucuronide [sigmaaldrich.com]

- 4. [Gratuitous induction of beta-glucuronidase of Escherichia coli K 12 and the double repression mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. p-Nitrophenyl-beta-glucuronide as substrate for beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

Methodological & Application

How to prepare Isopropyl beta-D-thioglucuronide sodium salt stock solution

An Application Note and Protocol for the Preparation of Isopropyl β-D-thioglucuronide Sodium Salt Stock Solution

For research, scientific, and drug development professionals, the accurate preparation of stock solutions is a critical first step in ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation of a stock solution of Isopropyl β-D-thioglucuronide sodium salt, a compound used in molecular biology to induce β-D-glucuronidase activity, particularly in E. coli.[1][2][3][4] This guide emphasizes the rationale behind each step to ensure the integrity and stability of the resulting solution.

Introduction to Isopropyl β-D-thioglucuronide Sodium Salt

Isopropyl β-D-thioglucuronide sodium salt (IPTGlcA · Na) is an analog of allolactose used to enhance the sensitivity of β-D-glucuronidase assays.[1][4] Its primary application lies in molecular biology as an inducer of gene expression under the control of the β-D-glucuronidase (GUS) reporter system. Understanding its chemical and physical properties is paramount for its proper handling and use in experimental settings.

Physicochemical Properties

A summary of the key properties of Isopropyl β-D-thioglucuronide sodium salt is provided in the table below. This information is crucial for accurate calculations and safe handling.

| Property | Value | Source(s) |

| Synonyms | IPTGlcA · Na, Isopropyl β-D-thioglucuronic acid sodium salt | [2] |

| CAS Number | 208589-93-9 | [2] |

| Molecular Formula | C₉H₁₅O₆SNa | [2] |

| Molecular Weight | 274.27 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water | |

| Storage of Powder | -20°C, in a dry place, protected from light | [1][2][3] |

| Hygroscopic | Yes | [2][3] |

Rationale for Protocol Design

The protocol outlined below is designed to ensure the preparation of a sterile, stable, and accurately concentrated stock solution of Isopropyl β-D-thioglucuronide sodium salt. Key considerations in the design of this protocol include:

-

Solvent Choice : Water is the recommended solvent for Isopropyl β-D-thioglucuronide sodium salt. The use of high-purity, sterile water (e.g., molecular biology grade, Type I ultrapure) is essential to prevent contamination and the introduction of nucleases or other enzymes that could degrade the compound or interfere with downstream applications.[1][4]

-

Hygroscopic Nature : The compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3] Therefore, it is crucial to handle the powder quickly and in a low-humidity environment to ensure accurate weighing. The container should be tightly sealed and stored in a desiccator if possible.

-

Sterilization : As this reagent is typically used in cell culture and other sterile molecular biology applications, the stock solution must be sterilized. Filtration through a 0.22 µm filter is the preferred method, as autoclaving could potentially degrade the compound.

-

Storage : The powder form is stored at -20°C.[1][3] To maintain the stability of the stock solution, it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound over time. Protecting the solution from light is also recommended.[3]

Experimental Protocol: Preparation of a 0.5 M Stock Solution

This protocol provides a step-by-step guide for preparing a 0.5 M stock solution of Isopropyl β-D-thioglucuronide sodium salt.

Materials and Equipment

-

Isopropyl β-D-thioglucuronide sodium salt (powder)

-

Molecular biology grade water (nuclease-free)

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile serological pipettes

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Vortex mixer

-

Sterile syringe (10-20 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile microcentrifuge tubes (1.5 mL) for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Procedure

-

Pre-warming the Reagent : Allow the container of Isopropyl β-D-thioglucuronide sodium salt powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold powder.

-

Calculation : To prepare 10 mL of a 0.5 M stock solution, calculate the required mass of the compound:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.5 mol/L x 0.010 L x 274.27 g/mol = 1.371 g

-

-

Weighing : On an analytical balance, carefully weigh out 1.371 g of Isopropyl β-D-thioglucuronide sodium salt. Perform this step quickly to minimize moisture absorption.

-

Dissolving : Transfer the weighed powder to a sterile 50 mL conical tube. Add 8 mL of molecular biology grade water to the tube.

-

Mixing : Tightly cap the tube and vortex until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Volume Adjustment : Once fully dissolved, add molecular biology grade water to bring the final volume to 10 mL.

-

Sterile Filtration :

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a new sterile 15 mL conical tube. This step removes any potential microbial contamination.

-

-

Aliquoting and Storage :

-

Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.

-

Label each aliquot clearly with the name of the compound, concentration (0.5 M), and the date of preparation.

-

Store the aliquots at -20°C, protected from light.

-

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the Isopropyl β-D-thioglucuronide sodium salt stock solution.

Caption: Workflow for preparing a sterile 0.5 M stock solution.

Quality Control and Best Practices

-

Accurate Weighing : Given the hygroscopic nature of the compound, ensure the analytical balance is calibrated and perform the weighing step efficiently.

-

Complete Dissolution : Visually inspect the solution to confirm that all the powder has dissolved before proceeding to sterile filtration.

-

Aseptic Technique : Maintain sterile conditions throughout the procedure to prevent contamination of the stock solution.

-

Record Keeping : Maintain a detailed record of the preparation, including the lot number of the compound, the date of preparation, and the calculated concentration.

-

Avoid Repeated Freeze-Thaw Cycles : Use a fresh aliquot for each experiment to ensure the stability and efficacy of the inducer.

By following this detailed protocol and adhering to good laboratory practices, researchers can confidently prepare a high-quality stock solution of Isopropyl β-D-thioglucuronide sodium salt for their experimental needs.

References

-

G-Biosciences. Safety Data Sheet Isopropyl-beta-D- thioglucuronic acid, sodium salt. [Link]

-

G-Biosciences. Isopropyl-β-D-thioglucuronic acid, sodium salt. [Link]

-

Cepham Life Sciences. Isopropyl-beta-D-thioglucuronic acid, sodium salt. [Link]

-

ZellBio GmbH. Isopropyl-β-D-thioglucuronic acid, sodium salt. [Link]

Sources

Using Isopropyl beta-D-thioglucuronide in microbiological culture media

Advanced Application Note: Utilization of Isopropyl -D-thioglucuronide (IPTGlcA) in Microbiological Culture Media

Executive Summary

The accurate detection and quantification of Escherichia coli and the use of the uidA (GUS) reporter system are foundational to modern microbiology. While chromogenic substrates like X-Gluc and fluorogenic substrates like MUG are standard for detection, their efficacy relies on the expression level of the

Isopropyl

Mechanistic Grounding: The uid Operon and Gratuitous Induction

To use IPTGlcA effectively, one must understand the regulatory circuit it manipulates. The uidA gene in E. coli encodes

Regulatory Pathway

-

Repression: In the absence of glucuronides, the UidR repressor binds to the operator region of the uid operon, blocking transcription.

-

Induction: When a glucuronide enters the cell, it binds to UidR, causing a conformational change that releases the repressor from the DNA.

-

The "Thio" Advantage:

-

Natural Inducers (e.g., Glucuronate): Induce the system but are rapidly metabolized by the cell, causing induction levels to fluctuate or drop.

-

Hydrolyzable Synthetic Inducers (e.g., Methyl-

-D-glucuronide): Can be hydrolyzed by the induced GUS enzyme, eventually depleting the inducer. -

IPTGlcA (Gratuitous Inducer): Binds UidR with high affinity but cannot be cleaved by GUS. It accumulates intracellularly, locking the system in a "permanently ON" state.

-

Pathway Visualization

Figure 1: Mechanism of Action. IPTGlcA binds the UidR repressor, allowing uidA transcription. Crucially, the resulting GUS enzyme cannot degrade IPTGlcA, creating a positive feedback loop for maximum expression.

Applications & Comparative Analysis

Primary Applications

-

High-Sensitivity Coliform Media: In water and food safety testing, some E. coli strains exhibit weak GUS activity (false negatives). Adding IPTGlcA boosts expression, ensuring these strains turn the expected color (e.g., blue with X-Gluc) faster and more intensely.

-

GUS Reporter Assays: When using uidA as a reporter gene in plant or bacterial systems, IPTGlcA provides a stable induction baseline for quantitative assays.

-

Differentiation: Helps distinguish E. coli (GUS+) from other coliforms (typically GUS-) with higher specificity than lactose-based induction.

Comparison of Inducers

| Feature | Methyl- | Isopropyl | Natural Glucuronides |

| Type | Hydrolyzable Inducer | Gratuitous (Non-hydrolyzable) Inducer | Metabolic Substrate |

| Stability | Moderate (Slowly hydrolyzed by GUS) | High (Resistant to GUS) | Low (Rapidly metabolized) |

| Induction Profile | Transient / Decreasing over time | Sustained / Constant | Transient |

| Typical Conc. | 0.1 g/L (~0.5 mM) | 0.01 - 0.1 g/L (50 µM - 0.5 mM) | Variable |

| Cost | Low | High | Low |

| Best Use | General Media | High-Sensitivity / Critical Assays | Metabolic Studies |

Experimental Protocols

Protocol A: Preparation of IPTGlcA Stock Solution

Pre-requisite: Use high-purity Isopropyl

-

Weighing: Weigh 27.4 mg of IPTGlcA sodium salt (MW ≈ 274.27 g/mol ).[1]

-

Dissolution: Dissolve in 1.0 mL of sterile, deionized water (Milli-Q grade). This yields a 100 mM stock solution.

-

Sterilization: Filter sterilize through a 0.22 µm PES or PVDF syringe filter. Do not autoclave the stock solution.

-

Storage: Aliquot into small volumes (e.g., 100 µL) and store at -20°C . Protect from light. Stable for 6-12 months.

Protocol B: Formulation of High-Sensitivity Chromogenic Agar

Objective: Create an agar plate that detects E. coli via GUS activity using X-Gluc as the substrate and IPTGlcA as the enhancer.

Materials:

-

Base Agar (e.g., Tryptone Bile X-glucuronide or LB Agar)

-

X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide)

-

IPTGlcA Stock (100 mM)

Step-by-Step Procedure:

-

Base Preparation: Prepare 100 mL of LB Agar or standard coliform agar base. Autoclave at 121°C for 15 minutes.

-

Cooling: Allow the agar to cool to 50°C in a water bath. Critical: Adding inducers to boiling agar may degrade them.

-

Substrate Addition: Add X-Gluc to a final concentration of 50-100 µg/mL.

-

Inducer Addition (IPTGlcA):

-

Add 50 µL of the 100 mM IPTGlcA stock to the 100 mL media.

-

Final Concentration: 50 µM (approx. 13.7 mg/L).

-

Note: The effective range is 10 µM – 500 µM. Start with 50 µM for optimization.

-

-

Mixing: Swirl gently to mix without creating air bubbles.

-

Pouring: Pour into sterile Petri dishes (approx. 20-25 mL per plate). Allow to solidify.

-

QC Check: Inoculate with a positive control (E. coli ATCC 25922) and a negative control (Salmonella or Pseudomonas). Incubate at 37°C for 18-24 hours.

-

Result:E. coli colonies should appear deep blue. The presence of IPTGlcA should reduce the time-to-detection compared to plates without it.

-

Protocol C: Optimization Workflow (Titration)

If background signal is too high or induction is insufficient, perform a titration matrix.

Figure 2: Optimization Workflow. A step-by-step titration strategy to determine the optimal IPTGlcA concentration for specific bacterial strains and media formulations.

Troubleshooting & Critical Considerations

-

Solubility: IPTGlcA sodium salt is highly soluble in water. If using the free acid form, pH adjustment may be required.

-

Hygroscopic Nature: The powder is hygroscopic. Store the container with desiccant and equilibrate to room temperature before opening to prevent clumping and hydrolysis.

-

Background Signal: High concentrations (>1 mM) may induce GUS in non-target organisms with latent uidA genes or cause "blue haze" background. Maintain the lowest effective concentration (typically <100 µM).

-

Sterility: Always filter-sterilize the stock. Do not autoclave.

References

-

G-Biosciences. Isopropyl-beta-D-thioglucuronic acid, sodium salt (IPTGlcA) Product Data Sheet. Retrieved from [Link]

- Jefferson, R. A., et al. (1986). "Beta-glucuronidase from Escherichia coli as a gene-fusion marker". Proceedings of the National Academy of Sciences, 83(22), 8447-8451.

- Manafi, M. (2000). "New developments in chromogenic and fluorogenic culture media". International Journal of Food Microbiology, 60(2-3), 205-218.

-

Cepham Life Sciences. Isopropyl-beta-D-thioglucuronic acid, sodium salt Technical Specifications. Retrieved from [Link]

-

Sumit Biosciences. Diagnostic Tools: Detection of Escherichia coli by nutrient agar. Retrieved from [Link]

Methods for screening recombinant proteins using thioglucuronide induction

Application Notes & Protocols

Topic: High-Fidelity Screening of Recombinant Proteins Using Thioglucuronide-Based Induction

Abstract

The production of recombinant proteins in Escherichia coli is a cornerstone of modern biotechnology. The most robust and widely adopted platforms for this purpose utilize inducible expression systems, which allow for the separation of biomass accumulation from target protein production. The lac operon system, controlled by thioglucuronide inducers like Isopropyl β-D-1-thiogalactopyranoside (IPTG), remains a gold standard for its tight regulation and high-yield potential.[1][2] This guide provides a deep dive into the molecular mechanics of thioglucuronide induction and presents a strategic framework with detailed protocols for screening and optimizing the expression of recombinant proteins. We emphasize the causality behind experimental choices, enabling researchers to move beyond rote execution and towards intelligent optimization.

The Scientific Foundation: Mechanism of Thioglucuronide Induction

Successful protein expression is not merely about transcription and translation; it is about controlled, timely, and efficient production of a correctly folded, soluble protein. The lac operon system, originally discovered in E. coli as a mechanism for lactose metabolism, has been ingeniously adapted for this purpose.[3][4][5]

At the heart of this system is the lac repressor protein (LacI) , a molecular switch encoded by the lacI gene.[6] In its active, tetrameric form, LacI binds with high affinity to a specific DNA sequence known as the operator (lacO) .[7] This operator sequence is strategically placed within the promoter region of the expression vector, physically blocking RNA polymerase from initiating transcription of the downstream gene of interest.[6] This repressive state ensures that basal expression of the target protein is minimal, which is critical if the protein is toxic to the host cell.[8]

Induction is the process of flipping this switch to "ON". Thioglucuronides, such as the synthetic analog IPTG , function as potent inducers.[6] Unlike the natural inducer allolactose, IPTG is not metabolized by E. coli, meaning its concentration remains constant throughout the induction period.[6][9] This stability provides consistent and reproducible induction kinetics. When introduced into the cell, IPTG binds directly to the LacI repressor, triggering an allosteric conformational change that dramatically reduces LacI's affinity for the operator DNA.[6][7] The repressor detaches, clearing the path for RNA polymerase to bind to the promoter and begin robust transcription of the target gene, leading to protein production.

Strategic Guide to Expression Screening

The goal of a screening experiment is to efficiently identify conditions that maximize the yield of soluble, correctly folded protein. This requires a multi-faceted approach that considers the expression vector, host strain, and induction parameters.

Pillar 1: Vector and Host System Synergy

The choice of vector and host is the foundation of your experiment. For high-level expression, the pET system is an industry standard.[1] These vectors place the gene of interest under the control of a powerful T7 promoter , which is exclusively recognized by T7 RNA polymerase, not the host's native polymerase.[2] The host strain, typically BL21(DE3) , is a lysogen that carries the gene for T7 RNA polymerase integrated into its chromosome. Crucially, this T7 polymerase gene is itself under the control of a lac operator (lacUV5 promoter).[2]

This creates a powerful two-tiered control system:

-

You add IPTG, which derepresses the lacUV5 promoter.

-

The host cell produces T7 RNA polymerase.

-

The T7 RNA polymerase then transcribes your target gene from the T7 promoter on the plasmid at a very high rate.

For challenging proteins, consider specialized host strains. For instance, Rosetta™ strains contain a supplementary plasmid that encodes tRNAs for codons rarely used in E. coli, which can prevent translational stalling.[8][10]

Pillar 2: Optimizing Induction Parameters

No single set of induction conditions is optimal for all proteins. The interplay between inducer concentration, temperature, and time dictates the final yield and solubility. A matrix-based screening approach is therefore essential.

| Parameter | Range | Rationale & Causality |

| Inducer (IPTG) Conc. | 0.1 mM - 1.0 mM | Why vary it? The rate of transcription directly impacts the protein production burden on the cell. High concentrations (0.5-1.0 mM) lead to rapid, high-level expression, which can be ideal for robust proteins but may overwhelm the cellular folding machinery for others, leading to aggregation into insoluble inclusion bodies.[11][12] Low concentrations (0.1-0.25 mM) reduce the transcriptional rate, giving the cell more time to correctly fold the nascent polypeptide chains, often increasing the proportion of soluble protein.[12] |

| Temperature | 16°C - 37°C | Why vary it? Temperature affects all metabolic processes, including transcription, translation, and cell division.[13] High temperatures (30-37°C) promote rapid cell growth and high protein yield but can also accelerate protein aggregation.[14][15] Low temperatures (16-25°C) slow down all cellular processes. This reduced rate of protein synthesis often enhances proper folding and dramatically increases the solubility of aggregation-prone proteins.[13][14] |

| Induction Duration | 3 hours - Overnight | Why vary it? This parameter is dependent on the temperature and the stability of the target protein. For high-temperature inductions (37°C), a short duration (3-5 hours) is typical, as cell viability can decrease and proteolysis can increase over longer periods. For low-temperature inductions (16-20°C), an overnight (16-18 hours) incubation is common to allow sufficient protein to accumulate.[16][17] |

Pillar 3: The Screening Workflow

A systematic workflow ensures that results are reproducible and easily comparable. The process moves from parallel small-scale cultures to analytical evaluation, allowing for the rapid identification of promising candidates for large-scale production.

Detailed Experimental Protocols

These protocols are designed for a standard screening experiment in a 24-well deep-well block or in 50 mL conical tubes, allowing for parallel processing of multiple conditions.

Protocol 1: Small-Scale Expression Screening

-

Starter Culture: Inoculate a single, fresh colony from your transformation plate into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with vigorous shaking (220-250 rpm).

-

Sub-culturing: The next morning, inoculate 5 mL of fresh LB + antibiotic in each well of a 24-deep-well plate (or in separate tubes) with the overnight culture at a 1:100 dilution.

-

Growth to Mid-Log Phase: Incubate the cultures at 37°C with vigorous shaking. Monitor the optical density at 600 nm (OD600) every hour. The target OD600 is between 0.5 and 0.8, indicating the cells are in the exponential growth phase and are metabolically active for protein production.[18]

-

Pre-Induction Sample (Control): Once the target OD600 is reached, remove a 500 µL aliquot from one of the cultures. Centrifuge at >12,000 x g for 1 minute, discard the supernatant, and freeze the cell pellet at -20°C. This is your "uninduced" control.

-

Induction: Add the appropriate volume of a sterile IPTG stock solution (e.g., 1 M) to each culture to achieve the desired final concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

-

Post-Induction Incubation: Immediately transfer the cultures to incubators set at the desired screening temperatures (e.g., 37°C, 30°C, 20°C). Incubate with shaking for the chosen duration (e.g., 4 hours for 37°C, overnight for 20°C).

-

Harvesting: After incubation, transfer 1 mL from each culture to a labeled microfuge tube. Measure the final OD600 of each culture to normalize for cell density later. Pellet the cells by centrifugation at >12,000 x g for 2 minutes. Carefully discard the supernatant.

-

Cell Lysis: Resuspend each cell pellet in 100 µL of a suitable lysis buffer (e.g., B-PER™ or a Tris buffer with lysozyme and DNase I). The volume can be normalized based on the final OD600 to ensure equal cell mass is analyzed. Incubate according to the lysis buffer manufacturer's instructions.

-

Fractionation: Centrifuge the lysates at maximum speed (>14,000 x g) for 10 minutes at 4°C. This will separate the soluble proteins (supernatant) from the insoluble proteins and cell debris (pellet).

-

Sample Collection: Carefully transfer the supernatant (the soluble fraction ) to a new, clean tube. Resuspend the pellet in 100 µL of the same lysis buffer; this is your insoluble fraction . Store all samples at -20°C until analysis.

Protocol 2: Analysis by SDS-PAGE

-

Sample Preparation: For each condition, prepare three samples for analysis: the uninduced control pellet, the soluble fraction, and the insoluble fraction. To 20 µL of each sample, add 5 µL of 4X SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT.

-

Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[19]

-

Gel Electrophoresis: Load 10-15 µL of each prepared sample onto a polyacrylamide gel (e.g., 4-20% gradient gel). Also, load a molecular weight marker to determine the size of the expressed protein. Run the gel according to the manufacturer's specifications.

-

Visualization: Stain the gel with a protein stain such as Coomassie Brilliant Blue. A band of increasing intensity corresponding to the molecular weight of your target protein should appear in the induced samples compared to the uninduced control.

-

Interpretation:

-

Expression Level: Compare the intensity of the target protein band across different induction conditions in the total cell lysate (a mix of soluble and insoluble fractions).

-

Solubility: Compare the intensity of the target band between the soluble and insoluble fraction lanes for each condition. The optimal condition is the one that yields the most intense band in the soluble fraction with the least amount in the insoluble fraction.

-

Trustworthiness: The Principle of Self-Validating Protocols

The integrity of scientific research hinges on robust and reproducible methodologies. The protocols described herein are designed as self-validating systems through the mandatory inclusion of internal controls.

-

The Uninduced Control: This sample is the ultimate baseline. It reveals the basal or "leaky" expression level of the target protein from the expression system.[20] A strong band appearing in the induced lanes that is absent in the uninduced lane unequivocally validates that protein expression is a direct result of thioglucuronide induction.

-

Soluble and Insoluble Fractionation: This is not merely a preparatory step; it is a direct analytical outcome. By physically separating the two fractions and visualizing them on a gel, the protocol provides an unambiguous, qualitative assessment of protein solubility.[12] This immediate feedback loop allows researchers to confirm the success of their optimization strategy without requiring more complex downstream functional assays at the screening stage.

-

Time-Point Sampling: For fine-tuning, taking samples at various times post-induction (e.g., 1, 2, 4, and 6 hours) provides a kinetic view of protein accumulation and potential degradation, allowing for the precise determination of the optimal harvest time.[18]

References

-

Strategies to Optimize Protein Expression in E. coli - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Optimizing protein expression in E. coli: key strategies. (2024, November 1). Genosphere Biotechnologies. [Link]

-

Gopal, G. J., & Kumar, A. (2013). Recombinant protein expression optimization in Escherichia coli: A review. ARCC Journals. [Link]

-

Tips For Optimizing Recombinant Protein Expression in E. Coli. (2023, October 31). Biomatik. [Link]

-

Video: Inducible Operons: lac Operon. (2025, June 3). JoVE. [Link]

-

Lac operon (video). (n.d.). Khan Academy. [Link]

-

How To Increase Protein Expression in E.coli. (2023, May 11). Bon Opus Biosciences. [Link]

-

Lac operon- Definition, structure, Inducers, diagram. (2022, September 2). Microbe Notes. [Link]

-

The lac operon (article). (n.d.). Khan Academy. [Link]

-

Screening and selection of recombinants. (n.d.). Slideshare. [Link]

-

METHODS FOR SELECTION AND SCREENING OF RECOMBINANT TRANSFORMANTS. (n.d.). SlidePlayer. [Link]

-

Techniques for Screening and Selecting Recombinant Clones. (2025, April 18). Food Safety Institute. [Link]

-

High-throughput screening of soluble recombinant proteins - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. danieleteti.com. [Link]

-

DOT (graph description language). (n.d.). Wikipedia. [Link]

-

Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

-

DOT Language. (2024, September 28). Graphviz. [Link]

-

Thejesh GN. (2021, June 28). Drawings as Code – DOT and Graphviz. thejeshgn.com. [Link]

-

IPTG Induction Protocol. (n.d.). Biologicscorp. [Link]

-

The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms - PMC. (2020, January 16). National Institutes of Health. [Link]

-

How to Induce Protein Expression in E. coli Using IPTG. (2025, May 9). Patsnap Synapse. [Link]

-

IPTG Expression Principles. (n.d.). Biologicscorp. [Link]

-

An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli - PMC. (n.d.). National Institutes of Health. [Link]

-

From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (n.d.). arXiv.org. [Link]

-

Protocols - Recombinant Antibody Network. (n.d.). recombinant-antibody-network.org. [Link]

- More stable analog of isopropylthiogalactoside for induction of protein expression. (n.d.).

-

Online Laboratory Protocols. (n.d.). NC State University Libraries. [Link]

-

Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro - PMC. (n.d.). National Institutes of Health. [Link]

-

Doyle, S. A. (n.d.). Screening for the expression of soluble recombinant protein in E. coli. eScholarship.org. [Link]

-

Protocol: Induction of Protein Expression via IPTG. (n.d.). iGEM. [Link]

-

Current Protocols in Molecular Biology. (n.d.). Wiley. [Link]

-

Protocols | Molecular Biology. (n.d.). Lumen Learning. [Link]

-

Induction of T7 Promoter at Higher Temperatures May Be Counterproductive - PMC. (n.d.). National Institutes of Health. [Link]

-

Mastering IPTG Induction for Enhanced Bacterial Protein Expression. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- High density growth of T7 expression strains with auto-induction option. (n.d.).

-

Studier, F. W. (n.d.). Protein production by auto-induction in high-density shaking cultures. OneSearch. [Link]

Sources

- 1. The Impact of IPTG Induction on Plasmid Stability and Heterologous Protein Expression by Escherichia coli Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7704722B2 - High density growth of T7 expression strains with auto-induction option - Google Patents [patents.google.com]

- 3. Video: Inducible Operons: lac Operon [jove.com]

- 4. Khan Academy [khanacademy.org]

- 5. Khan Academy [khanacademy.org]

- 6. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. bonopusbio.com [bonopusbio.com]

- 11. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]

- 12. goldbio.com [goldbio.com]

- 13. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]

- 14. biomatik.com [biomatik.com]

- 15. Induction of T7 Promoter at Higher Temperatures May Be Counterproductive - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocols - Recombinant Antibody Network [recombinant-antibodies.org]

- 17. US20040224390A1 - More stable analog of isopropylthiogalactoside for induction of protein expression - Google Patents [patents.google.com]

- 18. static.igem.org [static.igem.org]

- 19. An efficient protocol to enhance recombinant protein expression using ethanol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]

Isopropyl beta-D-thioglucuronide sodium salt solubility in water vs buffers

Application Note: Solubility and Handling of Isopropyl -D-thioglucuronide Sodium Salt (IPTGlcA·Na)

1Part 1: Executive Summary & Scientific Rationale

Isopropyl

This guide addresses a critical, often overlooked parameter in assay design: the solvent environment . While IPTGlcA·Na is highly hydrophilic, the choice between Type I Water and Physiological Buffers (e.g., PBS, Tris) for stock preparation fundamentally alters the compound's stability, freeze-thaw resilience, and ionic interaction profile.

The Chemical Basis of Solubility

The high solubility of IPTGlcA·Na is driven by two structural features:

-

The Sodium Carboxylate Moiety: At physiological pH, the glucuronic acid group is deprotonated (

), forming a strong ionic dipole with water. -

The Thioglycosidic Linkage: While the isopropyl group is hydrophobic, the sugar ring's multiple hydroxyl groups dominate the solvation shell, creating a "water-structure breaking" effect that prevents aggregation.

Key Insight: While buffers like PBS maintain pH, they introduce counter-ions (

Part 2: Solubility Profile (Water vs. Buffers)

The following data summarizes the solubility behavior of IPTGlcA·Na. Note that "Soluble" implies a clear, precipitate-free solution at the specified concentration.

| Solvent System | Max Recommended Stock Conc. | Solubility Mechanism | Usage Recommendation |

| Type I Ultrapure Water | 100 mM (~27.4 mg/mL) | Ionic solvation & H-bonding | Preferred. Best for master stocks ( |

| PBS (pH 7.4) | 50 mM (~13.7 mg/mL) | Ionic solvation (limited by ionic strength) | Working Solution Only. Avoid for freezing stocks due to salt crystallization. |

| Tris-HCl (pH 8.0) | 50 mM (~13.7 mg/mL) | Ionic solvation | Acceptable. Useful if the assay is extremely pH-sensitive. |

| Ethanol/DMSO | < 10 mM | Poor (Salt form is insoluble in organics) | Avoid. The sodium salt precipitates in organic solvents. |

Comparative Analysis Diagram

The diagram below illustrates the dissociation and potential interferences in different solvent environments.

Caption: Solubility dynamics of IPTGlcA·Na. Water is preferred for stocks to prevent ionic interference during freezing.

Part 3: Detailed Protocols

Protocol A: Preparation of 100 mM Master Stock (10 mL)

Objective: Create a stable, sterile

Materials:

-

Type I Ultrapure Water (18.2 M

-cm) -

0.22

m Syringe Filter (PES or PVDF) -

Sterile 1.5 mL microcentrifuge tubes (Amber/Opaque preferred)

Step-by-Step:

-

Weighing: Accurately weigh 274.3 mg of IPTGlcA·Na powder.[4][5]

-

Note: The powder is hygroscopic. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

-

-

Dissolution: Add the powder to a sterile tube containing 8.0 mL of Type I Water.

-

Technique: Vortex gently until fully dissolved.[6] Do not heat.

-

-

Volume Adjustment: Adjust the final volume to 10.0 mL with Type I Water.

-

Sterilization: Pass the solution through a 0.22

m syringe filter into a sterile collection tube.-

Critical:Do NOT autoclave IPTGlcA solutions. The thio-ether bond is heat-stable, but the glucuronic acid moiety can degrade or caramelize at high temperatures (

C).

-

-

Aliquoting: Dispense 1 mL aliquots into sterile microcentrifuge tubes.

-

Storage: Store at -20°C . Stable for >1 year. Avoid repeated freeze-thaw cycles (limit to 3 cycles).

Protocol B: Working Solution for GUS Induction

Objective: Induce

Step-by-Step:

-

Thaw: Thaw one 1 mL aliquot of 100 mM Master Stock on ice.

-

Dilution: Add stock to the culture media (LB, SOB, or M9) at a ratio of 1:100 to 1:1000 .

-

Standard Induction: 1 mM final concentration (1:100 dilution).

-

Sensitive Assays: 0.1 mM final concentration (1:1000 dilution).

-

-

Timing: Add at the mid-log phase (

).

Part 4: Troubleshooting & Stability

| Observation | Probable Cause | Corrective Action |

| Cloudiness in Stock | Calcium/Magnesium precipitation | Use Type I water (free of |

| Yellowing of Solution | Oxidation or Photo-degradation | IPTGlcA is light-sensitive. Store in amber tubes or wrap in foil. Discard yellowed stocks. |

| Low Induction Efficiency | Hydrolysis of Stock | Check pH of the stock. If acidic (< pH 5), the compound may degrade. Ensure water pH is ~6-7. |

Part 5: References

-

PubChem. (n.d.). Isopropyl beta-D-thiogalactopyranoside (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Isopropyl-β-D-Thioglucuronic Acid | Sodium Salt Na [gbiosciences.com]

- 3. zellbio.eu [zellbio.eu]

- 4. spectraservices.com [spectraservices.com]